3,6-Dibromo-2-fluorobenzaldehyde
Overview
Description
3,6-Dibromo-2-fluorobenzaldehyde is a chemical compound with the molecular formula C7H3Br2FO . It belongs to the group of fluorinated benzaldehydes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with bromine atoms at the 3rd and 6th positions, a fluorine atom at the 2nd position, and an aldehyde group . The molecular weight is 281.90 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 281.90 g/mol . It has a complexity of 153 and a topological polar surface area of 17.1 Ų . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 2 .Scientific Research Applications
Chemical Sensors
Finally, this compound can be employed in the development of chemical sensors. The reactivity of the aldehyde group with various analytes can lead to changes in the optical or electronic properties of the sensor, allowing for the detection of specific chemicals or environmental pollutants.
Each of these applications leverages the unique chemical structure of 3,6-Dibromo-2-fluorobenzaldehyde to fulfill specific research and industrial needs. The compound’s versatility makes it a valuable asset in various fields of scientific research .
properties
IUPAC Name |
3,6-dibromo-2-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLKVQWSDXDHAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)C=O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584659 | |
Record name | 3,6-Dibromo-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
870703-68-7 | |
Record name | 3,6-Dibromo-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 870703-68-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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